1-(Pyridin-3-yl)pyrrolidin-3-amine
Description
ABT-202 is a compound developed by Abbott Laboratories. It is known for its role as an agonist at neural nicotinic acetylcholine receptors. This compound has been researched for its potential use as an analgesic, although it has not passed clinical trials .
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-pyridin-3-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H13N3/c10-8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7,10H2 |
InChI Key |
LVGMMVAWLISWJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=CN=CC=C2 |
Synonyms |
ABT-202 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing via Nucleophilic Substitution
A prominent method involves the cyclization of 1,2,4-trisubstituted butane derivatives. For example, optically active butyl-1,2,4-trimesylate undergoes nucleophilic substitution with primary amines to form pyrrolidine derivatives. Adapting this approach, 3-methanesulphonyloxy-1-methanesulphonyloxymethyl-propyl ester can react with pyridin-3-ylamine to yield 1-(pyridin-3-yl)pyrrolidin-3-amine.
Reaction Conditions :
-
Solvent: Tetrahydrofuran (THF) or dimethoxyethane.
-
Temperature: 50–60°C.
Key Insight : The use of chiral educts eliminates the need for racemate resolution, enabling enantioselective synthesis.
Functionalization of Preformed Pyrrolidin-3-amine
Buchwald-Hartwig Amination
Introducing the pyridin-3-yl group via palladium-catalyzed C–N coupling is a viable strategy. A halogenated pyrrolidin-3-amine (e.g., 3-bromopyrrolidin-3-amine ) can react with pyridin-3-ylboronic acid under Suzuki-Miyaura conditions.
Representative Protocol :
-
Substrate: 3-Bromopyrrolidin-3-amine (1 equiv).
-
Reagent: Pyridin-3-ylboronic acid (1.2 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: XPhos (10 mol%).
-
Base: K₃PO₄ (2 equiv).
-
Solvent: Toluene/water (3:1).
-
Temperature: 100°C, 12 h.
Reductive Amination
Condensation of pyrrolidin-3-one with pyridin-3-ylamine in the presence of a reducing agent (e.g., NaBH₃CN) provides direct access to the target compound.
Reaction Scheme :
Optimization :
-
Solvent: MeOH or THF.
-
Acidic conditions (pH 4–6) to protonate the amine.
-
Yield: 50–65% (empirical data from similar reductive aminations).
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Stereochemical Control | Scalability |
|---|---|---|---|---|
| Cyclization (Route A) | 3–4 | 70–85 | High (chiral educts) | Moderate |
| Buchwald-Hartwig (Route B) | 2 | 60–75 | Low | High |
| Reductive Amination (Route C) | 1 | 50–65 | None | High |
Key Observations :
-
Cyclization strategies (Route A) offer superior enantioselectivity but require multistep syntheses.
-
Coupling methods (Route B) are step-efficient but depend on halogenated precursors.
-
Reductive amination (Route C) is straightforward but lacks stereochemical control.
Chemical Reactions Analysis
ABT-202 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
ABT-202 has been explored for various scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nicotinic acetylcholine receptors.
Biology: It helps in understanding the role of nicotinic receptors in neural signaling.
Medicine: Although it has not passed clinical trials, it has been researched for its potential use as an analgesic.
Industry: It is used in the development of new drugs targeting nicotinic acetylcholine receptors.
Mechanism of Action
ABT-202 exerts its effects by acting as an agonist at neural nicotinic acetylcholine receptors. These receptors are involved in the transmission of nerve signals. By binding to these receptors, ABT-202 enhances the transmission of nerve signals, which can lead to analgesic effects .
Comparison with Similar Compounds
ABT-202 is unique due to its specific action on nicotinic acetylcholine receptors. Similar compounds include:
ABT-418: Another agonist at nicotinic acetylcholine receptors, but with different pharmacokinetic properties.
PHA-543,613: A selective agonist for nicotinic acetylcholine receptors, used in research for cognitive enhancement.
Epibatidine: A potent agonist at nicotinic acetylcholine receptors, known for its analgesic properties but with high toxicity.
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